

# MRE 0094: A Comparative Analysis of its Cross-Reactivity with Adenosine Receptors

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Compound of Interest					
Compound Name:	MRE 0094				
Cat. No.:	B15571984	Get Quote			

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the binding affinity of MRE 0094 (also known as Sonedenoson) across the four subtypes of adenosine receptors: A1, A2A, A2B, and A3. MRE 0094 is recognized as a selective agonist for the adenosine A2A receptor[1]. This document summarizes key experimental data, outlines the methodologies used for receptor binding assays, and illustrates the associated signaling pathways to offer a comprehensive overview for research and drug development purposes.

## **Comparative Binding Affinity of MRE 0094**

The selectivity of **MRE 0094** has been evaluated through radioligand binding assays, which measure the affinity of the compound for a specific receptor. The binding affinity is typically expressed as the inhibition constant (Ki), with a lower Ki value indicating a higher affinity.

Compound	A1 Ki (nM)	A2A Ki (nM)	A2B Ki (nM)	A3 Ki (nM)
MRE 0094 (Sonedenoson)	>10,000	490	>10,000	No data available
Data sourced				
from a study on				
human				
adenosine				
receptors[2].				



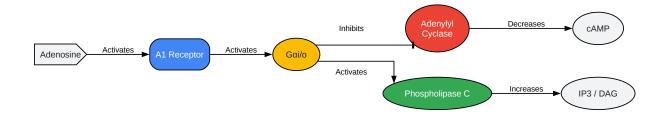
Based on the available data, **MRE 0094** demonstrates a clear selectivity for the A2A adenosine receptor over the A1 and A2B subtypes, where it shows negligible affinity. Data on the binding affinity of **MRE 0094** for the A3 adenosine receptor is not currently available in the cited literature.

### **Adenosine Receptor Signaling Pathways**

Adenosine receptors are G protein-coupled receptors (GPCRs) that mediate diverse physiological effects through different signaling cascades. The four subtypes are broadly classified based on their coupling to G proteins and their effect on adenylyl cyclase, the enzyme responsible for the production of the second messenger cyclic AMP (cAMP).

- A1 and A3 Receptors: These receptors preferentially couple to Gαi/o proteins. Upon activation, they inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels. They can also activate other pathways, including phospholipase C (PLC) and mitogenactivated protein kinase (MAPK) pathways.
- A2A and A2B Receptors: These receptors couple to Gαs proteins. Their activation stimulates adenylyl cyclase, resulting in an increase in intracellular cAMP levels and subsequent activation of protein kinase A (PKA).

Below are diagrams illustrating the primary signaling pathways for each adenosine receptor subtype.



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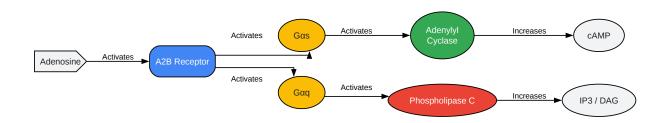
A1 Receptor Signaling Pathway





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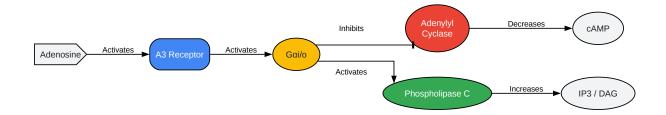
#### A2A Receptor Signaling Pathway



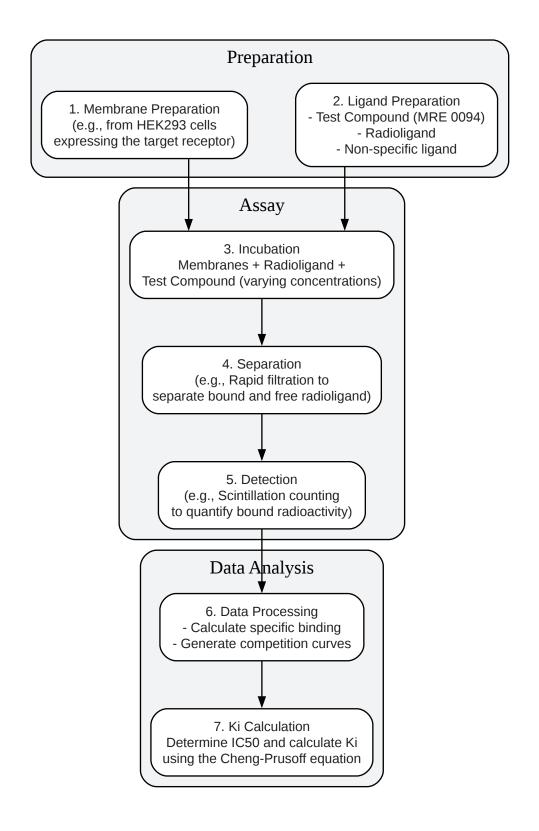
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A2B Receptor Signaling Pathway









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### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Recent developments in adenosine receptor ligands and their potential as novel drugs -PMC [pmc.ncbi.nlm.nih.gov]
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